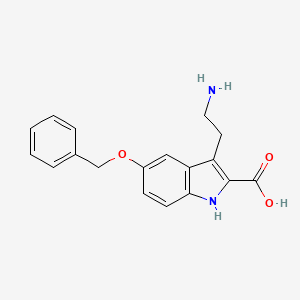

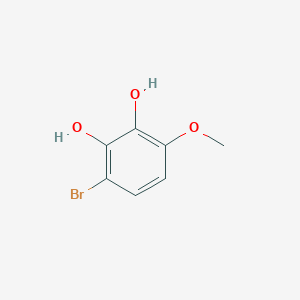

3-Bromo-6-methoxybenzene-1,2-diol

Descripción general

Descripción

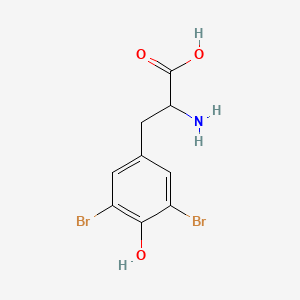

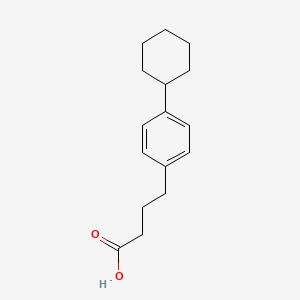

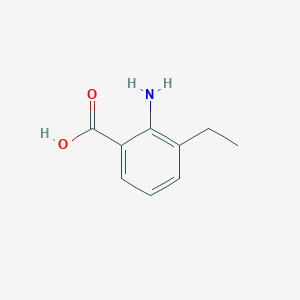

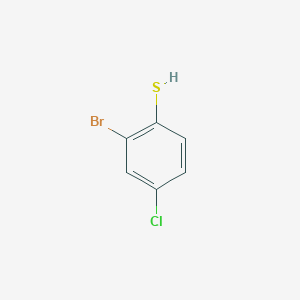

The compound 3-Bromo-6-methoxybenzene-1,2-diol is a brominated methoxybenzene derivative, which is a class of compounds that have been studied for various synthetic and biological applications. These compounds often serve as intermediates in the synthesis of more complex molecules with potential pharmacological activities.

Synthesis Analysis

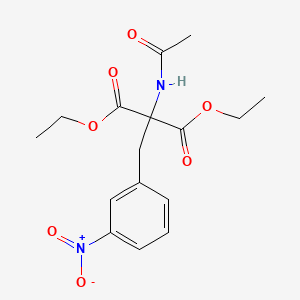

The synthesis of related brominated methoxybenzene derivatives has been explored in several studies. For instance, a natural product with a similar structure, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, was synthesized from (3-bromo-4,5-dimethoxyphenyl)methanol in five steps with an overall yield of 34% . This synthesis involved the use of BBr3 for demethylation, indicating the potential for bromine to play a role in the synthesis of such compounds.

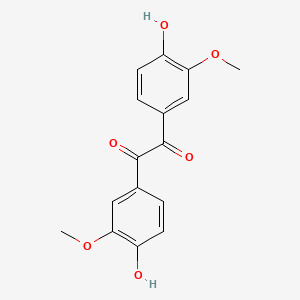

Molecular Structure Analysis

The molecular structure of brominated methoxybenzene derivatives can be quite complex. For example, the crystal structure of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate solvate with toluene was determined, revealing a trigonal bipyramidal coordination around the bismuth atom . This suggests that the molecular structure of 3-Bromo-6-methoxybenzene-1,2-diol could also exhibit interesting geometrical features, potentially influencing its reactivity and physical properties.

Chemical Reactions Analysis

Brominated methoxybenzene derivatives undergo various chemical reactions. The bromination of 2,6-dimethyl-4-methoxybenzyl alcohol derivatives has been studied, showing that the presence of electron-donating or -withdrawing groups significantly affects the bromination products . This implies that the reactivity of 3-Bromo-6-methoxybenzene-1,2-diol could be influenced by the presence of the bromo and methoxy groups, as well as the diol moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated methoxybenzene derivatives are influenced by their molecular structure. For instance, the crystal packing and non-covalent interactions in the structure of 3-[4-bromo-α(R*)-methoxybenzyl]-6-chloro-3(S*),4(S*)-dihydroxychroman were analyzed using X-ray diffraction and density functional theory, highlighting the importance of hydrogen bonding and other intermolecular forces . These findings suggest that 3-Bromo-6-methoxybenzene-1,2-diol may also exhibit specific physical properties such as solubility and melting point, which could be determined by similar intermolecular interactions.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Properties

- Synthesis of Diphosphene and Fluorenylidenephosphine : The preparation of a bulky bromobenzene derivative led to the synthesis of diphosphene and fluorenylidenephosphine, compounds with low-coordinate phosphorus atoms. The influence of the p-methoxy group in the system was revealed through UV–vis spectra and 31P NMR chemical shifts, demonstrating an essential role in the electronic perturbation of the synthesized molecules (Toyota et al., 2003).

Biological Activity and Antioxidant Properties

- Antioxidant Activity in Marine Algae : An investigation into the marine red alga Rhodomela confervoides yielded 19 naturally occurring bromophenols. These compounds exhibited potent antioxidant activities, surpassing or matching those of known antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid. This suggests that such marine algae could be a significant source of natural antioxidants, potentially beneficial for preventing oxidative deterioration in foods (Li et al., 2011).

Photovoltaic and Energy-Related Applications

- Polymer Solar Cells : A study explored the synthesis of a derivative of [6,6]-phenyl-C61-butyric acid methyl ester (PCBM), focusing on its application in polymer solar cells (PSCs). This derivative exhibited superior photovoltaic performance compared to the standard PCBM, indicating its potential as a promising new acceptor material for high-performance PSCs (Jin et al., 2016).

Mecanismo De Acción

Mode of Action

The mode of action of 3-Bromo-6-methoxybenzene-1,2-diol involves electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .

Biochemical Pathways

The compound’s bromine atom makes it an electrophile, allowing it to participate in electrophilic aromatic substitution reactions . This can lead to changes in the structure and function of target molecules, potentially affecting downstream biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (21903 g/mol) suggests it may be absorbed and distributed in the body The presence of a bromine atom could influence its metabolism, as brominated compounds are often metabolized differently than their non-brominated counterparts

Result of Action

The compound’s ability to undergo electrophilic aromatic substitution suggests it could alter the structure and function of target molecules . This could lead to changes in cellular processes, depending on the specific targets and pathways involved.

Propiedades

IUPAC Name |

3-bromo-6-methoxybenzene-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO3/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3,9-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPLUCSOQCYPPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395304 | |

| Record name | 3-bromo-6-methoxybenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61559-82-8 | |

| Record name | 3-bromo-6-methoxybenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Chloro-4-({4-[(4-chlorophenyl)sulfanyl]butyl}sulfanyl)benzene](/img/structure/B3032815.png)

![(16,18-Dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetic acid](/img/structure/B3032827.png)